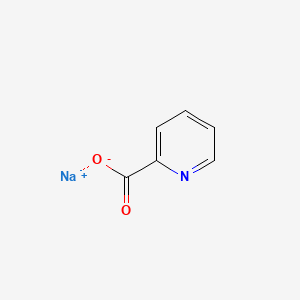
Potassium 4-acetylphenyltrifluoroborate
Vue d'ensemble
Description
Potassium 4-acetylphenyltrifluoroborate is a chemical compound with the molecular formula C8H7BF3KO . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of Potassium 4-acetylphenyltrifluoroborate has been referenced in the Journal of the American Chemical Society, 2006, vol. 128, №30, p. 9634-9635 .Molecular Structure Analysis
The InChIKey of Potassium 4-acetylphenyltrifluoroborate is JRUXIRSHKHCTTK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of Potassium 4-acetylphenyltrifluoroborate is 226.047 g/mol . Other physical properties such as melting point, boiling point, density, and refractive index are not available .Applications De Recherche Scientifique
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including variants like Potassium 4-acetylphenyltrifluoroborate, are notably used in cross-coupling reactions. These compounds can be cross-coupled with aryl and heteroaryl chlorides using palladacycles as precatalysts. This method, which works under phosphine-free conditions, is significant for generating biphenyls, allylbenzenes, and diarylmethanes (Alacid & Nájera, 2008). Similarly, potassium alkenyltrifluoroborates, a related group, have been used in cross-coupling reactions to produce various organic compounds under environmentally benign conditions (Alacid & Nájera, 2009).
CO2 Transport and Separation
Potassium tetrafluoroborate (KBF4), closely related to potassium 4-acetylphenyltrifluoroborate, has been used as a carrier for facilitating the transport of CO2. Incorporating KBF4 into specific polymer electrolyte membranes has shown significant improvement in CO2 separation performance, demonstrating its potential in environmental applications (Lee & Kang, 2021).
Ether Synthesis
Potassium organotrifluoroborate salts are involved in etherification processes, particularly in the copper(II)-catalyzed synthesis of ethers from aliphatic alcohols. This reaction proceeds under mild conditions and shows tolerance to a range of functional groups, making it a versatile method in organic synthesis (Quach & Batey, 2003).
Building Blocks in Organic Synthesis
These compounds, including variants like potassium vinyltrifluoroborate, are used as building blocks in organic synthesis. For instance, they participate in Rh(III)-catalyzed annulations, forming new boron-containing compounds which can be further modified for diverse synthetic applications (Presset et al., 2013).
Safety And Hazards
Potassium 4-acetylphenyltrifluoroborate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
potassium;(4-acetylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O.K/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUXIRSHKHCTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635412 | |
| Record name | Potassium (4-acetylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-acetylphenyltrifluoroborate | |
CAS RN |
252726-24-2 | |
| Record name | Potassium (4-acetylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-acetylphenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)
![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)






